molecular formula C10H12ClN3O B13521728 4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol

4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol

Cat. No.: B13521728
M. Wt: 225.67 g/mol
InChI Key: CBOUAKLTSVKYTN-UHFFFAOYSA-N
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Description

1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol is a chemical compound with a complex structure that includes a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate. This process includes the following steps :

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is cyclized to form the desired pyrrolo[2,3-d]pyrimidine structure.

    Chlorination: The final step involves chlorination to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and minimizing by-products. One such method involves a seven-step synthesis starting from dimethyl malonate, achieving a 31% overall yield . This method is operationally simple and practical for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Typically involves nucleophiles such as amines or thiols under basic conditions.

    Suzuki Coupling: Requires palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with amines can yield substituted pyrrolo[2,3-d]pyrimidines with various functional groups.

Mechanism of Action

The mechanism of action of 1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol involves its role as a kinase inhibitor. It interferes with the Janus kinase (JAK) – signal transducer and activator of transcription protein (STAT) signaling pathway, which is involved in cell division, death, and tumor formation . By inhibiting JAK enzymes, this compound can modulate immune responses and reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol is unique due to its specific substitution pattern, which enhances its reactivity and potential as a pharmaceutical intermediate. Its ability to undergo various chemical reactions and its role in kinase inhibition make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

IUPAC Name

1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C10H12ClN3O/c1-10(2,15)3-6-4-12-9-7(6)8(11)13-5-14-9/h4-5,15H,3H2,1-2H3,(H,12,13,14)

InChI Key

CBOUAKLTSVKYTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CNC2=C1C(=NC=N2)Cl)O

Origin of Product

United States

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